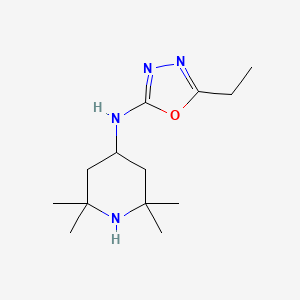![molecular formula C22H26N2O2 B5684082 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride, also known as DPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPMC is a derivative of piperidine, which is a heterocyclic organic compound commonly used in the synthesis of drugs and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves its binding to the mu-opioid receptor and activation of downstream signaling pathways. Specifically, 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride acts as a partial agonist at the mu-opioid receptor, which means that it can activate the receptor to a certain extent but not fully. This partial activation results in a moderate level of analgesia and a lower risk of side effects such as respiratory depression and addiction compared to full agonists.
Biochemical and Physiological Effects
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have several biochemical and physiological effects in the body. One of the primary effects is its ability to modulate pain perception. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have moderate analgesic effects in animal models of pain, which makes it a potential candidate for the development of new pain medications. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has also been shown to have anxiolytic effects, which means that it can reduce anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows researchers to study the specific effects of mu-opioid receptor activation without the confounding effects of other opioid receptors. Additionally, the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride allows for a more controlled level of receptor activation compared to full agonists.
One of the limitations of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its relatively low potency compared to other opioid drugs. This low potency may limit its usefulness in certain types of experiments where high levels of receptor activation are required. Additionally, the selectivity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride for the mu-opioid receptor may limit its usefulness in experiments that involve other opioid receptors.
Direcciones Futuras
There are several future directions for the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in scientific research. One potential direction is the development of new pain medications based on the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride. Another direction is the study of the effects of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride on other opioid receptors and their downstream signaling pathways. Additionally, the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride as a tool for the study of opioid receptor pharmacology and function may lead to new insights into the mechanisms of opioid addiction and dependence.
Métodos De Síntesis
The synthesis of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves the reaction of morpholine with 3,3-diphenyl-1-piperidinylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is typically around 80%, and the purity can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been used in various scientific research studies due to its ability to interact with specific receptors in the brain and nervous system. One of the primary research applications of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is in the study of opioid receptors. Opioid receptors are a type of G protein-coupled receptor that is activated by endogenous opioid peptides and exogenous opioid drugs. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to bind selectively to the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction.
Propiedades
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-morpholin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(20-16-23-13-15-26-20)24-14-7-12-22(17-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20,23H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSSDJUXMSCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNCCO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Diphenylpiperidin-1-yl)carbonyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)


![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)